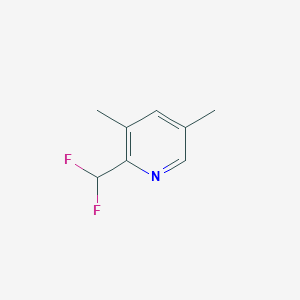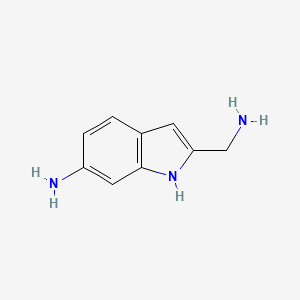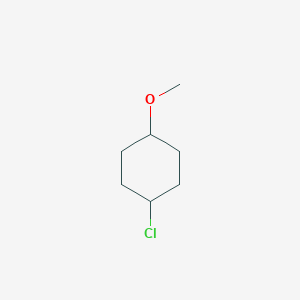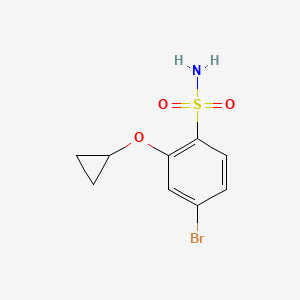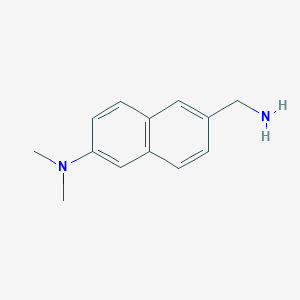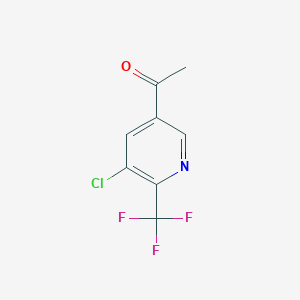
1-(3,5-Dimethylpyridin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylpyridin-2-yl)ethanol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 3 and 5 on the pyridine ring and an ethanol group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylpyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyridine with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Dimethylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-(3,5-Dimethylpyridin-2-yl)ethanone.
Reduction: Formation of 1-(3,5-Dimethylpyridin-2-yl)ethane.
Substitution: Formation of 1-(3,5-Dimethylpyridin-2-yl)ethyl halides or amines.
Applications De Recherche Scientifique
1-(3,5-Dimethylpyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethylpyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(3,5-Dimethylpyridin-2-yl)ethanone: Similar structure but with a ketone group instead of an alcohol.
1-(3,5-Dimethylpyridin-2-yl)ethane: Similar structure but with an alkane group instead of an alcohol.
1-(3,5-Dimethylpyridin-2-yl)ethylamine: Similar structure but with an amine group instead of an alcohol.
Uniqueness: 1-(3,5-Dimethylpyridin-2-yl)ethanol is unique due to the presence of both the ethanol and pyridine functionalities, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-(3,5-dimethylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-6-4-7(2)9(8(3)11)10-5-6/h4-5,8,11H,1-3H3 |
Clé InChI |
WJNSINRCGUEXAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)C(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13121450.png)
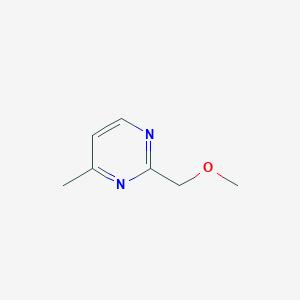
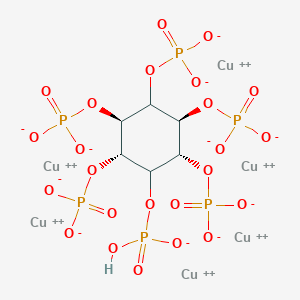
![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13121465.png)
